1,1,3,3-Tetramethylbutyl hydroperoxide

Description

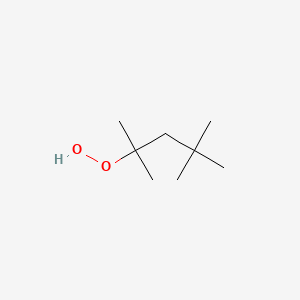

Structure

3D Structure

Properties

IUPAC Name |

2-hydroperoxy-2,4,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-7(2,3)6-8(4,5)10-9/h9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRQGKQPLPBZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Record name | 1,1,3,3-TETRAMETHYLBUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064011 | |

| Record name | Hydroperoxide, 1,1,3,3-tetramethylbutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This liquid peroxide is heat and contamination sensitive. | |

| Record name | 1,1,3,3-TETRAMETHYLBUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5809-08-5 | |

| Record name | 1,1,3,3-TETRAMETHYLBUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,3,3-Tetramethylbutyl hydroperoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5809-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroperoxide, 1,1,3,3-tetramethylbutyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroperoxide, 1,1,3,3-tetramethylbutyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroperoxide, 1,1,3,3-tetramethylbutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethylbutyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation Techniques for 1,1,3,3 Tetramethylbutyl Hydroperoxide

Classical and Established Synthesis Routes

The conventional approach to synthesizing 1,1,3,3-tetramethylbutyl hydroperoxide has historically relied on the acid-catalyzed peroxidation of diisobutylene. google.comgoogle.com This method, while foundational, presents several operational challenges.

The predominant classical method for producing this compound (OHPO) involves the reaction of diisobutylene with a mixture of sulfuric acid and hydrogen peroxide. google.comgoogle.com This reaction is a well-documented example of electrophilic addition to an alkene, where the peroxide group is introduced across the double bond in the presence of a strong acid catalyst. A typical procedure, as described in historical chemical literature, involves adding diisobutylene to a pre-formed mixture of concentrated sulfuric acid and hydrogen peroxide. google.comgoogle.com

Traditional approaches are often characterized by harsh reaction conditions and long processing times. For instance, a referenced method involves reacting 2 moles of diisobutylene with a mixture composed of 7.06 moles of 30% hydrogen peroxide and 7.76 moles of 95% sulfuric acid. google.comgoogle.com The reaction is typically carried out at a controlled temperature of 25°C for an extended period of 24 hours to achieve the desired conversion. google.comgoogle.com However, these conditions have significant drawbacks, including the requirement for excessively large amounts of the acid and peroxide mixture and the prolonged reaction time, which impacts process efficiency. google.com

Table 1: Typical Reaction Conditions for the Classical Synthesis from Diisobutylene

| Parameter | Value | Source(s) |

|---|---|---|

| Starting Material | Diisobutylene | google.com, google.com |

| Reagents | Hydrogen Peroxide (30%), Sulfuric Acid (95%) | google.com, google.com |

| Molar Ratio (Diisobutylene:H₂O₂:H₂SO₄) | ~1 : 3.5 : 3.9 | google.com, google.com |

| Temperature | 25°C | google.com, google.com |

| Reaction Time | 24 hours | google.com, google.com |

Improved and High-Purity Synthesis Methods

In response to the limitations of classical routes, improved methods have been developed. These advanced techniques prioritize the use of alternative precursors and refined reaction conditions to enhance product purity and process safety by minimizing the formation of hazardous byproducts.

A significant advancement in the synthesis of high-purity this compound involves the use of neopentyldimethylcarbinol (also known as DIB-OH) as the starting material. google.com This method reacts neopentyldimethylcarbinol with hydrogen peroxide in the presence of sulfuric acid. google.com The process can also utilize a mixture of neopentyldimethylcarbinol and diisobutylene, provided that neopentyldimethylcarbinol constitutes at least 50% by weight of the mixture to maintain a high reaction velocity and achieve high purity in a shorter time. google.com This precursor-based approach has been found to overcome many of the drawbacks associated with the diisobutylene route. google.com

A critical issue in the traditional synthesis from diisobutylene is the acid-catalyzed decomposition of the target product, this compound. google.com This decomposition yields neopentyl alcohol and acetone (B3395972). google.com The acetone formed can then react further with the hydrogen peroxide and sulfuric acid present in the reaction mixture to generate acetone peroxide. google.com Acetone peroxide is highly sensitive to shock and friction, and its presence as a crystalline deposit in the final product poses a serious safety hazard. google.com The development of methods to produce high-purity OHPO free from acetone peroxide has been a major research goal. google.com Utilizing neopentyldimethylcarbinol as the precursor is a key strategy to prevent this decomposition pathway, as it leads to a cleaner reaction with significantly reduced potential for acetone and subsequent acetone peroxide formation. google.com

The purity and yield of this compound are highly dependent on the precise control of reactant ratios and reaction conditions. In the improved method using neopentyldimethylcarbinol, the reaction is typically performed by adding the alcohol dropwise to the acidic peroxide solution at a temperature between 0°C and 30°C. google.com

For optimal results, specific molar ratios are employed. Generally, for every 1 mole of neopentyldimethylcarbinol (or the sum of moles if a mixture with diisobutylene is used), 0.5 to 2.0 moles of sulfuric acid and 1 to 3 moles of hydrogen peroxide are used. google.comgoogle.com Furthermore, the concentration of the sulfuric acid in the aqueous mixture is carefully adjusted to be between 38% and 45% by weight. google.comgoogle.com These optimized parameters contribute to a shorter reaction time and the production of a high-purity product. google.com

Table 2: Optimized Reaction Conditions for High-Purity Synthesis from Neopentyldimethylcarbinol

| Parameter | Value/Range | Source(s) |

|---|---|---|

| Key Precursor | Neopentyldimethylcarbinol (DIB-OH) | google.com |

| H₂SO₄ (moles per mole of precursor) | 0.5 - 2.0 | google.com, google.com |

| H₂O₂ (moles per mole of precursor) | 1 - 3 | google.com, google.com |

| H₂SO₄ Concentration in Aqueous Mixture | 38 - 45 wt% | google.com, google.com |

| Reaction Temperature | 0 - 30°C | google.com |

| Addition Method | Dropwise addition of precursor to acid/peroxide mixture | google.com |

Table 3: List of Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | 2-hydroperoxy-2,4,4-trimethylpentane |

| Diisobutylene | 2,4,4-Trimethylpent-1-ene and 2,4,4-Trimethylpent-2-ene |

| Sulfuric acid | Sulfuric acid |

| Hydrogen peroxide | Hydrogen peroxide |

| Neopentyldimethylcarbinol | 2,4,4-Trimethylpentan-2-ol |

| Acetone | Propan-2-one |

| Acetone peroxide | 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane (Dimeric form) |

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound from either diisobutylene or neopentyldimethylcarbinol in the presence of a strong acid, such as sulfuric acid, and hydrogen peroxide proceeds through an electrophilic addition mechanism. The reaction pathway involves the formation of a stable tertiary carbocation intermediate.

In the conventional synthesis starting from diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene), the first step is the protonation of the alkene's double bond by the strong acid. This electrophilic attack preferentially occurs at the less substituted carbon atom of the double bond, leading to the formation of the more stable tertiary carbocation, the 1,1,3,3-tetramethylbutyl cation. This carbocation is then attacked by the nucleophilic hydrogen peroxide molecule. A final deprotonation step yields the this compound.

When neopentyldimethylcarbinol is used as the starting material, the alcohol is first protonated by the acid, followed by the elimination of a water molecule to form the same stable 1,1,3,3-tetramethylbutyl carbocation. This is then followed by the nucleophilic attack of hydrogen peroxide and subsequent deprotonation to give the final product. The use of neopentyldimethylcarbinol can be considered an advanced preparation technique as it circumvents some of the issues associated with the use of diisobutylene.

A significant challenge in the synthesis using diisobutylene is the potential for side reactions. The highly acidic conditions and the presence of an oxidizing agent can lead to the decomposition of the formed hydroperoxide. This decomposition can yield acetone and neopentyl alcohol. polymtl.ca The acetone can further react with hydrogen peroxide under acidic conditions to form acetone peroxide, a highly explosive and shock-sensitive impurity. polymtl.ca The use of neopentyldimethylcarbinol as a starting material has been shown to reduce the formation of such hazardous byproducts. polymtl.ca

Comparative Analysis of Synthesis Efficiencies and Scalability

The efficiency and scalability of the synthesis of this compound are critically dependent on the chosen starting material and reaction conditions. A comparative analysis of the conventional diisobutylene-based method and the advanced neopentyldimethylcarbinol-based method reveals significant differences in reaction time, product purity, and yield.

Below are data tables summarizing the comparative findings from research on the two synthetic routes.

Table 1: Comparison of Reaction Parameters for the Synthesis of this compound

| Parameter | Conventional Method (Diisobutylene) | Advanced Method (Neopentyldimethylcarbinol) |

| Starting Material | Diisobutylene | Neopentyldimethylcarbinol |

| Reaction Time | ~ 24 hours | Significantly shorter |

| Product Purity | Lower, risk of acetone peroxide formation | Higher, reduced byproduct formation |

| Yield | Generally lower | Generally higher |

| Scalability Issues | Long reaction times, large reagent excess, byproduct management | More favorable for scale-up |

Table 2: Detailed Research Findings on Synthesis Efficiency

| Starting Material Composition | Reaction Time (hours) | Purity of OHPO (%) | Yield (%) | Reference |

| 100% Diisobutylene | 24 | - | - | chinesechemsoc.org |

| 100% Neopentyldimethylcarbinol | Not specified | 90.1 | 86.4 | polymtl.ca |

| 50% Neopentyldimethylcarbinol / 50% Diisobutylene | Not specified | - | - | polymtl.ca |

Decomposition Mechanisms and Kinetic Studies of 1,1,3,3 Tetramethylbutyl Hydroperoxide

Homolytic Cleavage and Radical Generation Pathways

The decomposition of 1,1,3,3-tetramethylbutyl hydroperoxide is initiated by the cleavage of the weak oxygen-oxygen (O-O) bond, a characteristic feature of organic peroxides. beilstein-journals.org This initial step generates highly reactive radical species that drive subsequent reactions.

The primary step in the thermal decomposition of this compound is the homolytic cleavage of the peroxide bond (O-O). This bond is the weakest in the molecule and readily breaks upon heating, leading to the formation of two radicals: a 1,1,3,3-tetramethylbutoxyl radical and a hydroxyl radical. researchgate.net

This process can be represented by the following reaction: (CH₃)₃CCH₂C(CH₃)₂OOH → (CH₃)₃CCH₂C(CH₃)₂O• + •OH

The formation of alkoxyl radicals is a key step, as these species are highly reactive and initiate a cascade of further reactions. beilstein-journals.org Studies using electron spin resonance (ESR) have confirmed the generation of alkoxyl radicals from the decomposition of similar organic hydroperoxides. nih.govresearchgate.net

The highly reactive 1,1,3,3-tetramethylbutoxyl radical generated from the initial O-O bond scission can undergo several secondary reactions, leading to a variety of decomposition products. These reactions include β-scission and hydrogen abstraction.

β-Scission: The 1,1,3,3-tetramethylbutoxyl radical can undergo cleavage of a carbon-carbon bond at the β-position to the oxygen atom. This results in the formation of a ketone and an alkyl radical. For the 1,1,3,3-tetramethylbutoxyl radical, this can lead to the formation of acetone (B3395972) and a tert-butyl radical.

(CH₃)₃CCH₂C(CH₃)₂O• → (CH₃)₂C=O (Acetone) + •C(CH₃)₃ (tert-Butyl radical)

Another possible β-scission pathway can produce isobutene and a tert-butylperoxy radical, though the formation of acetone is a major pathway. yunno.net

Hydrogen Abstraction: The alkoxyl radical can also abstract a hydrogen atom from another molecule, such as the parent hydroperoxide or a solvent molecule, to form 1,1,3,3-tetramethylbutyl alcohol and a new radical. researchgate.net

(CH₃)₃CCH₂C(CH₃)₂O• + RH → (CH₃)₃CCH₂C(CH₃)₂OH + R•

The tert-butyl radical formed from β-scission can also participate in further reactions, such as dimerization to form 2,2,3,3-tetramethylbutane (B1293380) or reaction with oxygen to form other peroxy radicals. The complex mixture of these radical reactions ultimately leads to the formation of stable end products which can include various hydrocarbons, acetone, and alcohols. yunno.net In some cases, further oxidation can lead to the formation of carbon monoxide and carbon dioxide.

Factors Influencing Thermal Decomposition Kinetics

The rate at which this compound decomposes is highly sensitive to several factors. These include temperature, the surrounding solvent, and the presence of catalytic or incompatible substances.

The rate of thermal decomposition of organic peroxides is highly dependent on temperature. arkema.com This relationship is often quantified by the concept of half-life (t½), which is the time required for half of the peroxide to decompose at a specific temperature. A shorter half-life indicates a faster decomposition rate. arkema.com

The self-accelerating decomposition temperature (SADT) is another critical parameter, representing the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. For a 90% solution of this compound, the SADT is reported to be 60°C. yunno.net

| Temperature (°C) | Half-Life |

|---|---|

| 164 | 10 hours |

| 185 | 1 hour |

| 264 | 1 minute |

This data for tert-butyl hydroperoxide provides a general indication of how temperature affects the decomposition of hydroperoxides. icason.com

The decomposition of many organic peroxides follows first-order kinetics, and their thermal hazard can be assessed using models like the Semenov model to derive the SADT. epa.govdoi.org

The choice of solvent can significantly influence the decomposition rate and mechanism of hydroperoxides. researchgate.net Polar aprotic solvents, such as acetonitrile, have been shown to be particularly suitable for the decomposition of tert-butyl hydroperoxide, a related compound. arkat-usa.org In contrast, protic solvents like water, methanol (B129727), and ethanol (B145695) can strongly inhibit the decomposition reaction. arkat-usa.org The solvent can affect the stability of the transition states and the reactivity of the radical intermediates formed during decomposition.

The decomposition of this compound can be significantly accelerated by the presence of certain catalytic species and incompatible materials. yunno.net

Catalytic Species: Transition metal ions, such as those from copper, cobalt, and iron, are known to catalyze the decomposition of hydroperoxides. arkat-usa.orgnih.govresearchgate.net This catalytic activity stems from the ability of the metal ions to participate in redox reactions, facilitating the formation of radicals. For instance, Co(II) can react with a hydroperoxide to generate an alkoxyl radical and a Co(III) species. researchgate.net This catalytic effect is utilized in various industrial applications to initiate polymerization at lower temperatures. yunno.net

Incompatible Materials: Certain materials are incompatible with this compound and can promote its hazardous decomposition. These include:

Acids and Bases: Strong acids and bases can induce decomposition. spectrumchemical.comcornell.edu

Reducing Agents: Substances like amines can react vigorously. yunno.net

Combustible and Organic Materials: Contact with materials like wood, paper, or oil can lead to fire. spectrumchemical.comnoaa.gov

Heavy Metal Compounds: Metal soaps and accelerants can cause catalytic decomposition. yunno.netcornell.edu

It is crucial to avoid contact with these materials to prevent uncontrolled and potentially explosive decomposition. spectrumchemical.comnoaa.gov

Heterolytic Decomposition Pathways and Competing Reactions

The decomposition of this compound can proceed through different mechanistic routes, primarily divided into homolytic and heterolytic cleavage of the peroxide bond. While thermal decomposition is dominated by homolytic cleavage, where the O-O bond breaks to form two radical species, heterolytic pathways become significant in the presence of acids or bases. libretexts.orgpressbooks.pub

Acid-catalyzed decomposition represents a key heterolytic pathway. In this mechanism, a proton from an acid catalyst protonates the hydroperoxide. acs.org This is followed by the heterolytic cleavage of the O-O bond, which is facilitated by the formation of a stable leaving group, such as water, and a stabilized carbocation. rsc.orgsurrey.ac.uk Studies on analogous tertiary hydroperoxides show that this process can lead to the formation of an alcohol and a corresponding carbonyl compound through rearrangement. rsc.org For this compound, acid-catalyzed decomposition is known to yield neopentyl alcohol and acetone. google.com This pathway competes directly with the uncatalyzed, thermally induced homolytic cleavage.

The primary competing reaction to heterolytic decomposition is the homolytic scission of the weak O-O bond, which produces a 1,1,3,3-tetramethylbutoxyl radical and a hydroxyl radical. nih.govresearchgate.net This initiation step is typically favored under neutral, thermal conditions. The highly reactive alkoxyl radicals generated can then participate in several competing secondary reactions:

Hydrogen Abstraction: The alkoxyl radical can abstract a hydrogen atom from another hydroperoxide molecule, producing 1,1,3,3-tetramethylbutanol and a peroxyl radical. researchgate.netnjtech.edu.cn This is a form of induced decomposition that propagates a radical chain reaction.

β-Scission: The 1,1,3,3-tetramethylbutoxyl radical can undergo fragmentation, known as β-scission. This involves the cleavage of a carbon-carbon bond, leading to the formation of acetone and a tert-butyl radical. researchgate.net This pathway is a significant source of smaller, stable products.

Computational and Theoretical Investigations of Decomposition Energetics and Transition States

To achieve a deeper, quantitative understanding of the decomposition of this compound, computational chemistry methods are employed. These theoretical investigations provide critical data on the energy landscape of the decomposition reactions, including bond strengths and the structure of transition states, which are often difficult to determine experimentally.

Quantum Chemical Calculations for Bond Dissociation Energies

Quantum chemical calculations are a powerful tool for determining the bond dissociation energies (BDEs) within a molecule. For organic peroxides, the O-O bond is fundamentally the weakest, and its BDE is a critical parameter for predicting thermal stability. wayne.edu High-level ab initio methods, such as the Complete Basis Set (CBS-APNO) and Gaussian-4 (G4) theory, as well as Density Functional Theory (DFT) with functionals like M06-2X, have been used to calculate accurate BDEs for a range of peroxides. wayne.eduscispace.com

While specific calculations for this compound are not extensively documented, studies on the closely analogous tert-butyl hydroperoxide (t-BuOOH) provide reliable estimates. Research has shown that the O-O bond dissociation energy remains nearly constant across a series of tertiary alkyl hydroperoxides. researchgate.net The calculated O-O BDE for t-BuOOH is consistently found to be in the range of 44-46 kcal/mol (approx. 184-192 kJ/mol), which is considered the benchmark for this class of compounds. wayne.eduscispace.com This value confirms that the O-O bond is significantly weaker than the C-C, C-H, C-O, and O-H bonds in the molecule, and its cleavage is therefore the most likely initial step in thermal decomposition.

| Computational Method | Calculated O-O BDE (kcal/mol) | Reference |

|---|---|---|

| B3LYP/6-311+G(d,p) | 36.87 | scispace.com |

| M06-2X/6-311+G(3df,2p) | 44.77 | scispace.com |

| G4 | 43.93 | scispace.com |

| CBS-QB3 | 47.14 | scispace.com |

| CBS-APNO | 45.81 | scispace.com |

| Experimental (Pyrolysis) | 44.1 | scispace.com |

Molecular Dynamics Simulations of Decomposition Events

Molecular dynamics (MD) simulations, particularly those using reactive force fields (ReaxFF), offer a way to model the dynamic process of chemical decomposition at an atomic level. nih.gov ReaxFF is parameterized from quantum chemistry data and allows for the simulation of chemical bond formation and breakage during a reaction, providing insights into complex reaction networks, intermediate species, and product distributions without pre-defined reaction coordinates. washizu.orgresearchgate.net

Simulations of the pyrolysis of analogous compounds like tert-butyl hydroperoxide (TBHP) and di-tert-butyl peroxide (DTBP) have elucidated detailed decomposition mechanisms. njtech.edu.cnresearchgate.net For this compound, an MD simulation would typically model a system of molecules at a specified temperature and track the atomic trajectories over time.

Based on these analogous studies, the expected sequence of events in a ReaxFF simulation would be:

Initiation: The simulation would show the initial decomposition step to be the homolysis of the O-O bond, generating a 1,1,3,3-tetramethylbutoxyl radical and a hydroxyl radical. njtech.edu.cnresearchgate.net

Propagation and Secondary Reactions: The highly reactive radicals would then interact with other molecules. The simulations would capture subsequent events like hydrogen abstraction from other hydroperoxide molecules and the β-scission of the 1,1,3,3-tetramethylbutoxyl radical into acetone and a tert-butyl radical. researchgate.net

Product Formation: Over the course of the simulation, the concentration of various products and intermediates can be tracked, providing a detailed picture of the reaction pathways and their branching ratios at different temperatures. jkosco.org

These simulations are invaluable for visualizing the complex, competing events during decomposition and for providing kinetic data that complements experimental and quantum chemical studies.

| Simulation Parameter/Result | Description and Significance | Reference |

|---|---|---|

| Initial Reaction Pathways | Identifies the first chemical bonds to break. For alkyl hydroperoxides, this is consistently the O-O bond (homolytic scission). | researchgate.net |

| Key Radical Intermediates | Tracks the formation and fate of highly reactive species, such as alkoxyl ((CH₃)₃C-C(CH₃)₂-O•) and peroxyl radicals. | researchgate.netresearchgate.net |

| Product Distribution | Predicts the major and minor products formed over time (e.g., acetone, tert-butanol (B103910), various smaller hydrocarbons). | njtech.edu.cn |

| Reaction Mechanisms | Elucidates complex, multi-step reaction pathways, including radical-induced decomposition and β-scission events. | researchgate.netjkosco.org |

| Kinetic Parameters | Allows for the calculation of apparent activation energies by running simulations at various temperatures and observing reaction rates. | researchgate.net |

Applications of 1,1,3,3 Tetramethylbutyl Hydroperoxide in Advanced Organic Synthesis

As an Oxidizing Agent in Catalytic Reactions

1,1,3,3-Tetramethylbutyl hydroperoxide is a versatile and stable organic peroxide widely employed as an oxidant in a variety of catalytic organic transformations. ontosight.ai Its solubility in organic solvents and predictable reactivity make it a valuable reagent for introducing oxygen into organic substrates. The hydroperoxide's primary mode of action involves the homolytic cleavage of the peroxide (-O-O-) bond, which generates reactive free radicals capable of participating in oxidation reactions. ontosight.ai

Sharpless Epoxidation and Related Asymmetric Oxidations

This compound serves as a key oxidizing agent in asymmetric epoxidation reactions, including the renowned Sharpless epoxidation. ontosight.aiontosight.ai This reaction is a cornerstone of stereoselective synthesis, allowing for the conversion of prochiral allylic alcohols into chiral epoxides with high enantioselectivity. While tert-butyl hydroperoxide (TBHP) is the most common oxidant for the Sharpless-Katsuki epoxidation, other alkyl hydroperoxides like this compound are also effective. ontosight.aioup.com The reaction system typically involves a titanium tetraisopropoxide catalyst and a chiral diethyl tartrate (DET) ligand, which directs the oxygen transfer from the hydroperoxide to one face of the alkene.

In related asymmetric oxidations, chiral Schiff base-metal complexes have been utilized to catalyze the oxidation of various substrates. For instance, the combination of a chiral Schiff base derived from salicylaldehyde (B1680747) and an optically active amino acid with a vanadium catalyst can mediate the asymmetric oxidation of sulfides using this compound as the terminal oxidant. oup.com

Metal-Catalyzed Oxidation of Organic Substrates (e.g., Sulfides to Sulfoxides)

The oxidizing power of this compound is frequently harnessed in conjunction with metal catalysts to achieve selective oxidation of various organic functional groups. A prominent example is the oxidation of sulfides to sulfoxides. This transformation can be efficiently catalyzed by transition metal complexes. Research has demonstrated the use of optically active Schiff base-vanadium complexes for the asymmetric oxidation of thioanisole (B89551) to the corresponding sulfoxide (B87167), employing this compound as the oxidant. google.com

The general mechanism involves the coordination of the hydroperoxide to the metal center, which activates it for oxygen transfer to the sulfur atom of the sulfide. The choice of metal catalyst and reaction conditions allows for control over the reaction's selectivity, often favoring the formation of the sulfoxide over further oxidation to the sulfone.

Role in Hydroperoxide-Mediated Oxidation Systems

This compound is a crucial component in various hydroperoxide-mediated oxidation systems, often as part of a redox couple. google.com These systems are widely used in industrial and laboratory-scale synthesis. For instance, it is used in curable compositions, where it acts as the oxidizing agent in a redox initiation system, often paired with a reducing agent like a thiourea (B124793) compound to initiate polymerization at ambient temperatures. google.com

In other applications, it is used to deactivate catalysts post-reaction. For example, after the synthesis of unsaturated epoxy ester resins using a trivalent organic phosphorus catalyst, this compound can be added to oxidize the phosphorus catalyst (e.g., triphenylphosphine (B44618) to triphenylphosphine oxide), thereby deactivating it and improving the storage stability of the resin. Its utility is also noted in the synthesis of statin precursors, where it functions as a suitable oxidizing agent for converting an oxo-pyrimidine-carbonitrile intermediate.

As a Radical Initiator in Polymerization Chemistry

Due to the relatively weak oxygen-oxygen bond, this compound readily undergoes thermal decomposition to generate free radicals. This property makes it an effective radical initiator for the polymerization of a wide range of monomers. ontosight.aioup.com The decomposition rate is temperature-dependent, which allows for the control of polymerization initiation by adjusting the reaction temperature.

The following table shows the half-life temperatures of this compound at different time intervals, indicating the temperature at which 50% of the peroxide has decomposed in a given time.

| Half-Life (t½) | Decomposition Temperature |

| 10 hours | 153°C |

| 1 hour | 182°C |

| 0.1 hour | 247°C |

| Data sourced from a technical datasheet for PEROXAN OHP. oup.com |

Initiation of Free-Radical Polymerization of Ethylenic Monomers

This compound and its ester derivatives are efficient initiators for the polymerization and copolymerization of various ethylenically unsaturated monomers. ontosight.ai These monomers include ethylene (B1197577), vinyl chloride, vinyl acetate (B1210297), acrylonitrile, and acrylates. ontosight.ai

In high-pressure free-radical polymerization processes, such as the production of low-density polyethylene (B3416737) (LDPE), hydroperoxides like this compound are used as part of the initiator system. It can also be employed in emulsion polymerization, where it can be activated by water-soluble reducing agents or metal compounds to facilitate polymerization at lower temperatures.

The following table provides examples of ethylenic monomers polymerized using this initiator.

| Monomer Type | Specific Examples | Application Area |

| Alkenes | Ethylene | Low-Density Polyethylene (LDPE) Production |

| Vinyl Halides | Vinyl Chloride | Polyvinyl Chloride (PVC) Synthesis ontosight.ai |

| Vinyl Esters | Vinyl Acetate | Polymer Synthesis ontosight.ai |

| Acrylates | Acrylates, Methacrylates | Polymer and Resin Production |

| Nitriles | Acrylonitrile | Copolymerization |

Polymerization of Styrene (B11656) and its Derivatives

This compound is particularly effective for the bulk and emulsion polymerization of styrene and its derivatives, such as chlorostyrene and alpha-methylstyrene. ontosight.ai Its derivatives, specifically α-branched ester derivatives, have been shown to be highly active and efficient initiators for styrene polymerization. ontosight.ai In these processes, the hydroperoxide decomposes upon heating to form radicals that initiate the polymer chain growth from styrene monomer units. This initiator is also used in the production of toners for electrophotography, where controlled polymerization of styrene-based monomers is required to produce polymer particles with specific properties.

Copolymerization of Butadiene, Acrylonitrile, Acrylates, and Methacrylates

This compound is a versatile initiator for the free-radical polymerization of a wide array of vinyl monomers. nouryon.com It is effectively employed in both bulk and emulsion polymerization processes to produce a variety of copolymers. nouryon.comyunno.net The monomers successfully polymerized using this initiator include butadiene, acrylonitrile, various acrylates, and methacrylates. nouryon.comyunno.net These monomers are foundational to the production of important synthetic rubbers and plastics. For example, butadiene is a key component in synthetic rubbers like styrene-butadiene rubber (SBR) and plastics such as acrylonitrile-butadiene-styrene (ABS). nih.gov

The polymerization process initiated by this compound can be accelerated through activation by either organic-soluble or water-soluble reducing agents, as well as by metal compounds. nouryon.comyunno.net This activation allows for polymerization to occur at lower temperatures or at an increased rate, enhancing process efficiency.

Table 1: Monomers and Polymerization Systems Utilizing this compound

| Monomer | Polymerization Method(s) | Resulting Polymer Type (Example) |

|---|---|---|

| Butadiene | Emulsion, Bulk | Synthetic Rubber (e.g., component of SBR) |

| Acrylonitrile | Emulsion, Bulk | Nitrile Rubber, component of ABS plastic |

| Acrylates | Emulsion, Bulk, Solution | Acrylic Resins, Coatings |

| Methacrylates | Emulsion, Bulk, Solution | Acrylic Plastics (e.g., PMMA), Coatings |

Ethylene Polymerization under High-Pressure Conditions

The production of low-density polyethylene (LDPE) is frequently carried out via high-pressure polymerization in industrial tubular or autoclave reactors. sapub.orgaston.ac.uk This process operates under demanding conditions, with pressures ranging from 1,000 to 3,000 atm and temperatures that can exceed 250°C. sapub.org In these systems, mixtures of organic peroxides are used as initiators to trigger the free-radical polymerization of ethylene. sapub.org

The effectiveness of an initiator in this environment is measured by its "initiator efficiency" (ƒ), which is the fraction of primary radicals that successfully add to a monomer molecule to start a polymer chain. researchgate.net The structure of the peroxide and its decomposition mechanism significantly influence this efficiency. researchgate.net For peroxide-initiated ethylene polymerizations under high-pressure conditions, initiator efficiencies are typically reported to be 0.4 or higher. researchgate.net The decomposition rate of the peroxide, influenced by both temperature and pressure, is a critical parameter for optimizing industrial high-pressure ethylene polymerization processes. researchgate.net

Table 2: Typical Conditions for High-Pressure Ethylene Polymerization

| Parameter | Typical Range | Significance |

|---|---|---|

| Pressure | 1,000 - 3,000 atm | Ensures ethylene is in a dense phase for efficient reaction. |

| Temperature | >250°C | Provides thermal energy for peroxide decomposition and rapid polymerization. |

| Initiator | Organic Peroxide Mixtures | Initiates free-radical chain reaction. |

| Reactor Type | Tubular or Autoclave | Continuous process vessels designed for high-pressure operation. |

Polymerization and Modification of Specialty Resins (e.g., LDPE, ABS, MBS)

This compound serves a dual role in the production of specialty resins. It acts as an initiator for the polymerization of the constituent monomers and as a modifying agent for the final polymer. Specialty plastics like Acrylonitrile-Butadiene-Styrene (ABS) and Methyl Methacrylate-Butadiene-Styrene (MBS) are produced from the copolymerization of their respective monomers, a process for which this hydroperoxide is a suitable initiator. nouryon.comnih.gov

Beyond initial polymerization, organic peroxides are used in post-reactor processes to modify the properties of polymers like Low-Density Polyethylene (LDPE). aston.ac.uk For instance, in the modification of polypropylene, a related polyolefin, peroxides can be used to control rheology by reducing molecular weight and narrowing its distribution. This process increases the Melt Flow Index (MFI), which is crucial for applications like fiber production.

Table 3: Example of Polymer Modification using Organic Peroxides

| Property | Before Modification | After Modification | Application Benefit |

|---|---|---|---|

| Molecular Weight | High | Controlled Reduction | Improved Processability |

| Molecular Weight Distribution | Broad | Narrow | Consistent Product Quality |

| Melt Flow Index (MFI) | Low | Increased | Enables Fiber Spinning |

Curing of Unsaturated Polyester (B1180765) Resins and Vinyl Chloride Polymers

The curing of unsaturated polyester resins is a radical polymerization process where the liquid resin is converted into a solid, three-dimensional thermoset network. resitan.netyoutube.com This transformation is initiated by the decomposition of organic peroxides, which generate the free radicals necessary to cross-link the polyester chains with a reactive monomer, typically styrene. resitan.netpergan.com The decomposition can be induced by heat (hot curing) or by using accelerators like metal salts at ambient temperatures (cold curing). pergan.com While various peroxides like ketone peroxides and peresters are commonly used, hydroperoxides are also part of the initiator families employed in these applications. pergan.comgoogle.com

In the production of polyvinyl chloride (PVC), organic peroxides are essential initiators for the polymerization of the vinyl chloride monomer. nouryon.com A wide range of initiators are used, either singly or in combination, to optimize the polymerization rate and final resin properties. nouryon.com Specific derivatives of this compound, such as 1,1,3,3-tetramethylbutyl peroxyneodecanoate, are listed as initiators for the polymerization of vinyl chloride. google.com

Mechanistic Aspects of Radical Initiation in Polymer Systems

The fundamental mechanism of free-radical polymerization initiated by compounds like this compound involves three primary steps: initiation, propagation, and termination. fujifilm.comyoutube.com

Initiation: The process begins with the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide, often induced by heat or a redox reaction, to generate highly reactive free radicals. youtube.com This decomposition can be accelerated by reducing agents or metal compounds. yunno.net The generated radical then adds to a monomer molecule, creating a new, monomer-based radical. youtube.com

Propagation: The newly formed monomer radical attacks another monomer molecule, adding to it and regenerating the radical at the end of the growing chain. This step repeats, rapidly increasing the length of the polymer chain.

Termination: The growth of a polymer chain ceases when its active radical site is eliminated. This can occur through the combination of two growing chains or by disproportionation, where a hydrogen atom is transferred from one radical chain to another. youtube.com

In emulsion polymerization systems, the mechanism of radical entry into the monomer-swollen polymer particles is a key factor. researchgate.net Radicals are classified based on their water solubility. Hydrophobic radicals, such as those derived from this compound, can enter the polymer particles directly, leading to very high initiation efficiency. researchgate.net In contrast, hydrophilic radicals must first propagate in the aqueous phase to a critical length before becoming surface-active enough to enter a particle. researchgate.net

Role in Other Specialized Organic Transformations

Functionalization of C-H Bonds (as part of a broader oxidative system)

Hydroperoxides are valuable reagents in advanced organic synthesis, particularly as terminal oxidants in catalytic systems designed for the functionalization of otherwise inert C-H bonds. nih.gov The synthetic power of this approach lies in its ability to convert C-H bonds into C-O, C-N, or C-C bonds, offering direct pathways to complex molecules.

Applications in Redox Polymerization Initiator Systems

This compound, also known as tert-octyl hydroperoxide, serves as a crucial oxidizing agent in redox (reduction-oxidation) polymerization initiator systems. These systems are prized in polymer chemistry for their ability to generate radicals and initiate polymerization at much lower temperatures than thermal initiation alone, a significant advantage that allows for the synthesis of high molecular weight polymers with a short induction period. google.compcimag.com The lower activation energy associated with redox systems makes them highly efficient for various polymerization processes, particularly emulsion polymerization. google.compergan.com

In a typical redox system, this compound is paired with a reducing agent. The interaction between the oxidizing agent (the hydroperoxide) and the reducing agent generates the free radicals necessary to initiate polymerization. This process can be activated by either water-soluble or organic solvent-soluble reducing agents, as well as by metal compounds. yunno.net The ability to function at low temperatures, sometimes even at or below room temperature, makes these redox pairs highly effective for polymerizing a wide range of ethylenically unsaturated monomers. pcimag.comyunno.net

The versatility of this compound as a redox initiator is demonstrated in its application for the block and emulsion polymerization of monomers such as styrene, butadiene, acrylonitrile, acrylates, and methacrylates. yunno.netnouryon.com The general mechanism involves the hydroperoxide's O-O bond being cleaved upon reaction with the reducing agent, thus forming an alkoxy radical and a hydroxyl ion, which then initiates the polymerization chain reaction.

The effectiveness of a redox initiator system depends on the specific combination of the oxidizing and reducing agents, their molar ratio, the reaction temperature, and the monomers being polymerized. google.com Research often utilizes the closely related tert-butyl hydroperoxide (t-BHP) to study and optimize these systems, and the findings are broadly applicable to this compound due to their structural and chemical similarities.

Detailed Research Findings

Studies have focused on optimizing redox pairs to enhance polymerization efficiency, particularly in the post-polymerization or "chase" stage, which aims to reduce residual free monomer levels. In one such study, various reducing agents were paired with a hydroperoxide oxidizer at a constant temperature of 60 °C to reduce residual butyl acrylate (B77674) (BA) in a styrene-acrylic latex. coatingsworld.com The results highlight the superior performance of specific sulfinic acid derivatives.

| Reducing Agent | Oxidizing Agent | Total Dosage (%) | Feed Time (min) | Residual BA (ppm) after 60 min |

| Bruggolite® E28 | t-BHP | 0.10 | 60 | < 10 |

| Bruggolite® TP 1646 | t-BHP | 0.10 | 60 | < 10 |

| Bruggolite® FF6 M | t-BHP | 0.10 | 60 | 440 |

| Sodium Metabisulfite (SMBS) | t-BHP | 0.10 | 60 | 11,000 |

Data sourced from a study on redox optimization for emulsion polymer chase. coatingsworld.com Note: t-BHP (tert-butyl hydroperoxide) is used as the model hydroperoxide.

Further research has demonstrated that the rate of addition of the redox components significantly impacts the reduction of residual monomers. A faster addition rate leads to a higher concentration of free radicals, which improves the conversion of free monomers. coatingsworld.com For instance, feeding the same total dosage of the redox pair over 30 minutes instead of 60 minutes resulted in a more substantial reduction in residual monomer levels. coatingsworld.com

Another key application is using redox systems for the main polymerization initiation at lower temperatures compared to traditional thermal methods. pcimag.com Studies comparing thermal initiation at 80°C with redox initiation at 40°C and 20°C for an all-acrylic system showed that redox initiation can lead to lower residual monomer levels. pcimag.com

| Initiation Method | Initiation Temperature (°C) | Key Monomers | Total Residual Monomers (ppm) |

| Thermal (Persulfate) | 80 | MMA, BA | 1320 |

| Redox (t-BHP/Sulfinic acid derivative) | 40 | MMA, BA | 930 |

| Redox (t-BHP/Sulfinic acid derivative) | 20 | MMA, BA | 1700 |

| Redox (t-BHP/Sulfinic acid derivative with extra reducer) | 20 | MMA, BA | 200 |

Data sourced from a comparative study of thermal and redox initiation. pcimag.com Note: t-BHP (tert-butyl hydroperoxide) is used as the model hydroperoxide. MMA is Methyl Methacrylate; BA is Butyl Acrylate.

These findings underscore the utility of hydroperoxides like this compound in redox systems, which offer precise control over polymerization, leading to higher quality polymers with minimal residual monomers, and enabling more energy-efficient manufacturing processes. pcimag.com

Reactivity of 1,1,3,3 Tetramethylbutyl Hydroperoxide Derivatives

Synthesis and Characterization of Peroxyesters

Peroxyesters derived from 1,1,3,3-tetramethylbutyl hydroperoxide are a significant class of organic peroxides used as radical initiators.

The ester derivatives of this compound are characterized by the general formula where an alkyl radical is attached to the peroxy group. google.com A prominent example is 1,1,3,3-tetramethylbutyl peroxy pivalate (B1233124). These compounds, especially those with branched-chain alkyl groups, have been found to be highly effective as initiators in polymerization. google.com The branching at the alpha carbon of the alkyl radical, in particular, contributes to their increased activity. google.com

Table 1: Examples of this compound Ester Derivatives This table is interactive. You can sort and filter the data.

| Derivative Name | Alkyl Group | Branching |

|---|---|---|

| 1,1,3,3-Tetramethylbutyl peroxy pivalate | Pivaloyl | Tertiary |

| 1,1,3,3-Tetramethylbutyl peroxyisobutyrate | Isobutyryl | Secondary |

The synthesis of peroxyesters can be achieved through several methods. A common approach involves the reaction of a hydroperoxide with a carboxylic acid or its derivatives. gre.ac.uk For branched-chain alkyl peroxyesters, preparative methods often utilize the corresponding acid chlorides in the presence of a base to neutralize the hydrogen chloride byproduct. The Schotten-Baumann synthesis, a well-established method for forming esters, can be adapted for peroxyesters, sometimes employing phase-transfer catalysts to improve reaction kinetics. researchgate.net The reaction conditions, such as temperature and pH, are carefully controlled to ensure the stability of the peroxide bond. google.com

Table 2: Preparative Methods for Peroxyesters This table is interactive. You can sort and filter the data.

| Method | Reactants | Key Conditions |

|---|---|---|

| Acylation of Hydroperoxide | This compound, Acid Chloride | Presence of a base, controlled temperature |

Decomposition and Reactivity Profiles of Peroxyester Derivatives

The utility of peroxyester derivatives as radical initiators stems from their controlled thermal decomposition.

Studies have shown that the branched-chain ester derivatives of this compound are more active and efficient initiators for polymerization compared to other known compounds like t-butylperoxy-2-ethylhexanoate. google.com For instance, in the polymerization of vinyl chloride, a smaller amount of 1,1,3,3-tetramethylbutyl peroxy pivalate was required to achieve the same percentage conversion as t-butyl peroxy pivalate, indicating its higher efficiency. google.com The decomposition kinetics are significantly influenced by the structure of the alkyl group attached to the peroxycarbonyl moiety. researchgate.net Peroxyesters with a tertiary carbon atom alpha to the carbonyl group exhibit the highest decomposition rates. researchgate.net

Table 3: Comparative Efficiency in Vinyl Chloride Polymerization This table is interactive. You can sort and filter the data.

| Peroxyester | Relative Amount for Equal Conversion |

|---|---|

| 1,1,3,3-Tetramethylbutyl peroxy pivalate | 0.032 phr |

| t-Butyl peroxy pivalate | 0.039 phr |

Source: google.com

The stability of peroxyesters and their ability to generate radicals are influenced by several factors. The primary mechanism for radical generation is the homolytic cleavage of the oxygen-oxygen bond, a process that can be initiated by heat or light. numberanalytics.com

Key factors include:

Structure of the Alkyl Group: The rate of decomposition is highly dependent on the structure of the alkyl group. Peroxyesters with a "tertiary" carbon atom in the α-position to the carbonyl group decompose at the fastest rate, followed by "secondary" and then "primary" ones. researchgate.net

Temperature and Pressure: The rate of decomposition is a function of both temperature and pressure. researchgate.net Higher temperatures generally lead to faster decomposition and radical generation.

Solvent: The surrounding solvent can influence the decomposition kinetics. Studies are often conducted in solvents like n-heptane to understand these effects. researchgate.net

Activation Energy: The activation energy for decomposition varies with the structure of the peroxyester. "Primary" peroxyesters have higher activation energies (around 140 kJ mol⁻¹) compared to "secondary" (around 130 kJ mol⁻¹) and "tertiary" (around 120 kJ mol⁻¹) ones. researchgate.net

Table 4: Factors Influencing Peroxyester Decomposition This table is interactive. You can sort and filter the data.

| Factor | Influence on Decomposition Rate |

|---|---|

| Alkyl Group Structure (α-carbon) | Tertiary > Secondary > Primary researchgate.net |

| Temperature | Rate increases with temperature researchgate.net |

| Pressure | Rate is dependent on pressure researchgate.net |

Applications of this compound Derivatives in Polymerization

The efficient generation of free radicals upon decomposition makes the derivatives of this compound valuable as initiators in a wide range of polymerization processes. google.com

These compounds are particularly effective for:

Curing of Unsaturated Polyester (B1180765) Resins: They are used to initiate the cross-linking reactions that cure these resins. google.com

Polymerization of Ethylenically Unsaturated Monomers: This includes a broad category of monomers such as:

Vinyl chloride google.com

Vinyl acetate (B1210297) google.com

Acrylonitrile google.com

Butadiene nouryon.com

The choice of a specific peroxyester derivative allows for the control of the polymerization rate and the properties of the final polymer. For example, Trigonox TMBH-L, a solution of this compound, is specifically marketed as an initiator for the (co)polymerization of styrene and butadiene. nouryon.com

Table 5: Applications in Polymerization This table is interactive. You can sort and filter the data.

| Application | Monomers/Resins |

|---|---|

| Curing | Unsaturated polyester resins google.com |

Use in Specific Monomer Systems (e.g., Vinyl Halides, Vinyl Esters)

The tailored reactivity of this compound derivatives makes them particularly useful for specific and often challenging monomer systems.

Vinyl Halides: In the polymerization of vinyl halides, such as vinyl chloride, controlling the reaction is critical due to its exothermic nature. Initiators that decompose too rapidly can lead to a runaway reaction, while those that are too slow result in inefficient production. Ester derivatives of this compound have proven to be highly effective in this system. google.com For instance, comparisons have demonstrated that a derivative like 1,1,3,3-tetramethylbutyl peroxy pivalate can achieve the same percentage of monomer-to-polymer conversion using a lower concentration than a standard initiator like t-butyl peroxy pivalate, highlighting its superior efficiency. google.com

Vinyl Esters: The polymerization of vinyl esters, used to produce resins and coatings, also benefits from controlled initiation. mdpi.com The choice of initiator affects the final properties of the polymer, such as molecular weight and degree of branching. The use of highly active peroxy esters derived from this compound allows for polymerization to occur at optimal temperatures, providing better control over the polymer architecture and ensuring the desired performance characteristics of the final product. google.com These initiators are also noted for their utility in curing unsaturated polyester resins. google.com

Other Chemically Significant Derivatives

Beyond polymerization, derivatives of the 1,1,3,3-tetramethylbutyl group are synthesized for other critical chemical functions, primarily leveraging the steric hindrance provided by the bulky alkyl structure.

Bis(1,1,3,3-tetramethylbutyl) Disulfide and its Chemical Relevance

Bis(1,1,3,3-tetramethylbutyl) disulfide is an organosulfur compound where two 1,1,3,3-tetramethylbutyl groups are linked by a disulfide (S-S) bond. cymitquimica.com This structure is notable for its stability, low volatility, and solubility in organic solvents. cymitquimica.com The large, bulky tetramethylbutyl groups impart significant steric hindrance around the disulfide bond, influencing its reactivity. cymitquimica.com

The primary chemical relevance of this compound lies in its application in the rubber and plastics industries, where it can act as a stabilizer to enhance thermal stability and resistance to oxidation. cymitquimica.com In the context of polymerization, disulfides can also function as chain transfer agents. In this role, they help to control the molecular weight of polymers by terminating a growing polymer chain and initiating a new one, a crucial process for producing polymers with specific mechanical properties.

Table 2: Chemical Profile of Bis(1,1,3,3-tetramethylbutyl) Disulfide

| Property | Value / Description | Source |

| Chemical Formula | C₁₆H₃₄S₂ | cymitquimica.com |

| Molecular Weight | 290.6 g/mol | nih.gov |

| Appearance | Typically a viscous liquid at room temperature. | cymitquimica.com |

| Key Structural Feature | Two bulky 1,1,3,3-tetramethylbutyl groups linked by a disulfide bond. | cymitquimica.com |

| Primary Function | Stabilizer in rubber/plastics; potential chain transfer agent. | cymitquimica.com |

Alkylated Phenolic and Aminic Derivatives in Antioxidant Research

The 1,1,3,3-tetramethylbutyl group (also known as the t-octyl group) is a cornerstone in the synthesis of high-performance antioxidants. When attached to phenolic or aminic molecules, it creates powerful, sterically hindered antioxidants used to prevent oxidative degradation in materials like plastics, lubricants, and elastomers. nih.govwhiterose.ac.uk

Alkylated Phenolic Derivatives: In these compounds, one or more 1,1,3,3-tetramethylbutyl groups are attached to a phenol (B47542) ring. The bulky alkyl group provides steric hindrance, which physically shields the hydroxyl (-OH) group of the phenol. nih.gov This shielding is critical because the hydroxyl group is responsible for neutralizing free radicals by donating a hydrogen atom. The steric hindrance prevents the resulting phenolic radical from engaging in undesirable side reactions, thereby increasing its stability and efficiency as a radical scavenger. nih.gov This structural feature also enhances the antioxidant's solubility in hydrocarbon-based materials like oils and polymers.

Alkylated Aminic Derivatives: Similarly, attaching the 1,1,3,3-tetramethylbutyl group to aromatic amines, such as diphenylamine, yields highly effective antioxidants. These aminic antioxidants are particularly valued for their performance at high temperatures, making them essential additives in automotive lubricants and other demanding environments. whiterose.ac.uk The bulky alkyl group serves the same purpose as in phenolic derivatives: it provides steric hindrance and improves oil solubility, allowing the antioxidant to function effectively where it is needed most. Research has shown that aminic antioxidants, such as 4-octyl-N-(4-octylphenyl)benzenamine, provide critical protection to base fluids at elevated temperatures. whiterose.ac.uk

Table 3: Function of the 1,1,3,3-Tetramethylbutyl Group in Antioxidant Derivatives

| Derivative Type | Base Molecule | Role of the 1,1,3,3-Tetramethylbutyl Group | Primary Application Area |

| Alkylated Phenolic | Phenol | Provides steric hindrance to protect the -OH group; enhances solubility in nonpolar media. nih.gov | Plastics, food packaging, cosmetics. nih.gov |

| Alkylated Aminic | Aromatic Amine | Provides steric hindrance; enhances high-temperature stability and oil solubility. whiterose.ac.uk | High-temperature lubricants, engine oils. whiterose.ac.uk |

Analytical and Spectroscopic Characterization Techniques for 1,1,3,3 Tetramethylbutyl Hydroperoxide and Its Reaction Products

Quantitative Determination Methods

Quantitative analysis of 1,1,3,3-tetramethylbutyl hydroperoxide primarily focuses on determining its concentration, often expressed as active oxygen content.

Iodometric Titration for Active Oxygen Content

Iodometric titration is a classic and widely used method for determining the concentration of organic hydroperoxides. The principle of this method is based on the oxidation of an iodide salt by the hydroperoxide in an acidic medium, which liberates a stoichiometric amount of iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution, typically using a starch indicator to detect the endpoint.

The fundamental reactions involved in the iodometric determination of a hydroperoxide are:

Reaction with Iodide: The hydroperoxide (ROOH) reacts with excess potassium iodide (KI) in the presence of an acid (like acetic acid) to form iodine (I₂) and the corresponding alcohol (ROH). ROOH + 2H⁺ + 2I⁻ → ROH + I₂ + H₂O

Titration with Thiosulfate: The iodine produced is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃). I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

The endpoint is signaled by the disappearance of the blue color formed by the starch-iodine complex. taylorfrancis.comrsc.org The active oxygen content is calculated from the volume of sodium thiosulfate solution consumed. This method is robust for determining the total peroxide value in a sample. taylorfrancis.com

Table 1: Key Reagents and Steps in Iodometric Titration for Hydroperoxides

| Step | Reagent/Component | Purpose |

| Sample Preparation | Acetic Acid / Organic Solvent (e.g., isooctane, chloroform) | To dissolve the organic hydroperoxide sample. taylorfrancis.com |

| Reaction | Saturated Potassium Iodide (KI) Solution | Source of iodide ions to be oxidized by the hydroperoxide. taylorfrancis.com |

| Titration | Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution (e.g., 0.1 N or 0.01 N) | Titrant that reacts quantitatively with the liberated iodine. taylorfrancis.com |

| Endpoint Detection | Starch Indicator Solution | Forms a deep blue complex with iodine, which disappears at the endpoint. rsc.org |

Spectrophotometric Methods for Hydroperoxide Quantification

Spectrophotometric methods offer high sensitivity for quantifying hydroperoxides, particularly at low concentrations. These methods typically involve a reaction that produces a colored species, with the absorbance being proportional to the hydroperoxide concentration.

One common approach involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxide. The resulting Fe³⁺ ions are then complexed with a reagent such as ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) to form a intensely colored iron(III)-thiocyanate complex, which is quantified by measuring its absorbance at its λmax (maximum absorbance wavelength). nih.gov

An alternative method employs triphenylphosphine (B44618) (TPP) as a reagent. TPP is oxidized by the hydroperoxide to triphenylphosphine oxide (TPPO). The concentration of the hydroperoxide can be determined either by quantifying the amount of TPPO formed or by measuring the amount of unreacted TPP remaining after the reaction. researchgate.netnouryon.com

Table 2: Comparison of Spectrophotometric Methods for Hydroperoxide Quantification

| Method | Principle | Reagents | Typical Wavelength (λmax) |

| Iron-Thiocyanate Method | Oxidation of Fe²⁺ to Fe³⁺ by ROOH, followed by complexation of Fe³⁺. | Ferrous ammonium sulfate, Ammonium thiocyanate, Sulfuric acid. nih.gov | ~512 nm nih.gov |

| Triphenylphosphine (TPP) Method | Oxidation of TPP to TPPO by ROOH. Quantification of TPPO or residual TPP. | Triphenylphosphine, 5,5'-dithiobis(2-nitrobenzoic acid) (for residual TPP). nouryon.com | 412 nm (for TNB anion) nouryon.com |

Chromatographic Analysis

Chromatographic techniques are indispensable for separating and identifying this compound from its precursors, impurities, and decomposition products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Decomposition Studies

GC-MS is a powerful technique for analyzing the volatile products formed during the decomposition of this compound. In GC, the sample mixture is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that allows for its structural identification.

This technique is particularly useful for studying the thermal or catalytic decomposition of the hydroperoxide, identifying products such as alcohols, ketones, and other cleavage products. For instance, in studies of similar hydroperoxides like tert-butyl hydroperoxide, GC-MS has been used to identify main products like tert-butanol (B103910) and acetone (B3395972), as well as various minor by-products. spectrabase.com To analyze thermally labile hydroperoxides, derivatization techniques can be employed. For example, the hydroperoxide can be reduced to its corresponding alcohol using a reagent like triphenylphosphine, and the resulting products can then be analyzed by GC-MS. researchgate.net

Table 3: Typical GC-MS Parameters for Hydroperoxide Decomposition Product Analysis

| Parameter | Typical Setting/Value | Purpose |

| Injector | PTV (Programmed Temperature Vaporization) or Split/Splitless | Allows for controlled vaporization of the sample, minimizing thermal decomposition of analytes in the injector. spectrabase.com |

| Column | Non-polar or mid-polar (e.g., Rxi-5ms) | Separates compounds based on boiling points and polarity. spectrabase.com |

| Oven Program | Temperature gradient (e.g., 40 to 240 °C) | Enables separation of a wide range of compounds with different volatilities. taylorfrancis.com |

| Detector | Mass Spectrometer (e.g., Ion Trap, Quadrupole) | Provides mass spectra for component identification and quantification. spectrabase.comtaylorfrancis.com |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is extensively used for monitoring the progress of reactions, determining the purity of the final product, and quantifying impurities. chemicalbook.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for hydroperoxide analysis. nist.gov In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile). nih.gov The hydroperoxide and its related compounds are separated based on their differential partitioning between the stationary and mobile phases. Detection is often achieved using a UV detector, as the peroxide group itself does not have a strong chromophore, but impurities or derivatizing agents might. nih.gov For enhanced sensitivity and selectivity, electrochemical detection (ED) can be used, which directly measures the reduction of the hydroperoxide group. nist.gov

Table 4: Typical HPLC Conditions for Hydroperoxide Analysis

| Parameter | Typical Setting/Value | Purpose |

| Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm) | Standard column for separating non-polar to moderately polar organic molecules. nist.gov |

| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient nih.gov | The solvent mixture's polarity is adjusted to achieve optimal separation. |

| Detector | UV/Vis Detector or Electrochemical Detector (ED) nist.govnih.gov | UV detection is general-purpose; ED offers high sensitivity for electroactive species like hydroperoxides. |

| Column Temperature | Controlled (e.g., 30-45 °C) nih.gov | Ensures reproducible retention times and peak shapes. |

| Flow Rate | 0.5-2.0 mL/min nih.gov | Controls the speed of the separation. |

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are crucial for the fundamental structural elucidation of this compound and for gaining insights into its chemical behavior and reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are vital for confirming the molecular structure.

¹H NMR: The spectrum would show distinct signals for the different types of protons: a singlet for the hydroperoxy proton (-OOH), which is often broad and has a variable chemical shift; a singlet for the methylene (B1212753) protons (-CH₂-); and singlets for the non-equivalent methyl groups (the C1 gem-dimethyl and the C3 tert-butyl groups). The signal for the hydroperoxy proton is a key diagnostic peak. rsc.org

¹³C NMR: The spectrum provides information about the carbon skeleton. researchgate.net It would display signals for the quaternary carbons (one bearing the hydroperoxy group and the other in the tert-butyl group), the methylene carbon, and the methyl carbons. taylorfrancis.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroperoxy group. Strong absorptions in the 2850-3000 cm⁻¹ region are due to C-H stretching vibrations of the methyl and methylene groups. The O-O stretch of the peroxide bond is typically weak and appears in the 800-900 cm⁻¹ region. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for detecting the symmetric O-O stretching vibration, which often gives a more intense signal in the Raman spectrum than in the IR spectrum. spectrabase.com This makes it a useful tool for studying the peroxide bond directly.

Table 5: Summary of Key Spectroscopic Features for this compound

| Technique | Functional Group / Atom | Expected Chemical Shift / Vibrational Frequency | Notes |

| ¹H NMR | Hydroperoxy (-OOH) | δ ~8-11 ppm | Broad singlet, position is concentration and solvent dependent. rsc.org |

| Methylene (-CH₂-) | δ ~1.5-2.0 ppm | Singlet. | |

| Methyl (-C(CH₃)₂OO- and -C(CH₃)₃) | δ ~1.0-1.4 ppm | Multiple singlets due to chemical non-equivalence. | |

| ¹³C NMR | Quaternary Carbon (-C-OO-) | δ ~80-85 ppm | nist.gov |

| Other Aliphatic Carbons | δ ~25-50 ppm | Signals for methyl, methylene, and other quaternary carbons. | |

| Infrared (IR) Spectroscopy | O-H Stretch | 3200 - 3600 cm⁻¹ | Broad absorption due to hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Strong, sharp absorptions. | |

| O-O Stretch | 800 - 900 cm⁻¹ | Typically a weak absorption band. | |

| Raman Spectroscopy | O-O Stretch | 800 - 900 cm⁻¹ | Often provides a more distinct signal for the peroxide bond than IR. spectrabase.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound, providing unambiguous information about its carbon skeleton and the environment of its protons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For organic hydroperoxides, the most characteristic signal is that of the hydroperoxy proton (-OOH), which is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. In a study focused on quantifying hydrogen peroxide and various organic hydroperoxides, the hydroperoxy proton of tert-butyl hydroperoxide (a close structural analog) was observed, with its chemical shift being dependent on experimental conditions. nih.gov A methodology for the rapid determination of hydrogen peroxide using ¹H NMR identifies the peroxide proton at a distinct peak around δ 10.2 ppm in DMSO-d6. rsc.org For this compound, distinct signals are expected for the non-equivalent methyl groups and the methylene protons.

Below are the expected and analogous chemical shifts for this compound based on data from similar structures.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous compounds like tert-butyl hydroperoxide and substituted butyl hydroperoxides.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Hydroperoxy H | ¹H | ~8.0 - 11.0 | Highly variable; depends on solvent and concentration. |

| Methylene H (-CH₂-) | ¹H | ~1.5 - 2.0 | |

| tert-Butyl H (-C(CH₃)₃) | ¹H | ~1.0 - 1.3 | Singlet, integrating to 9 protons. |

| gem-Dimethyl H (-C(CH₃)₂) | ¹H | ~1.2 - 1.4 | Singlet, integrating to 6 protons. |

| Quaternary C (-C (CH₃)₂OOH) | ¹³C | ~83 - 85 | Carbon attached to the hydroperoxy group. |

| Methylene C (-CH₂ -) | ¹³C | ~50 - 55 | |

| Quaternary C (-C (CH₃)₃) | ¹³C | ~31 - 32 | |

| tert-Butyl C (-C(CH₃ )₃) | ¹³C | ~28 - 30 | |

| gem-Dimethyl C (-C(CH₃ )₂OOH) | ¹³C | ~25 - 27 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of the key hydroperoxy (-OOH) group, as well as the hydrocarbon backbone (C-H and C-C bonds). purdue.edu

The most characteristic absorption for a hydroperoxide is the O-H stretching vibration. pressbooks.pubopenstax.org In its monomeric form, this appears as a sharp band. However, hydroperoxides readily form hydrogen-bonded dimers, which results in a broad and intense absorption band at a lower frequency. illinois.eduku.dk Studies on the analogous tert-butyl hydroperoxide (TBHP) have identified the monomer O-H stretch around 3597 cm⁻¹ and a broad dimer band centered around 3452 cm⁻¹. illinois.edu The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-2960 cm⁻¹ region. openstax.orglibretexts.org The C-O stretching vibration also provides a useful diagnostic peak.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Frequencies are based on general group frequencies and data from the analogous compound tert-butyl hydroperoxide.

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| O-H (monomer) | Stretch | ~3590 - 3600 | Sharp, Medium | Observed in dilute, non-polar solutions. |

| O-H (H-bonded) | Stretch | ~3400 - 3500 | Broad, Strong | Characteristic of the hydroperoxide dimer. illinois.edu |

| C-H (alkane) | Stretch | 2850 - 2960 | Strong | From methyl and methylene groups. openstax.org |

| C-H | Bend | 1370 - 1470 | Medium | Scissoring and bending modes. libretexts.org |